N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

CYP2C9 Type II binding heme coordination

This specific quinoline-4-carboxamide features a unique 2-(pyridin-4-yl) substituent enabling verifiable Type II heme-iron coordination with a Soret peak at ~427 nm. It is essential for researchers needing a high-affinity CYP2C9 binding probe (Ki as low as 0.033 µM) and a scaffold for CYP3A4 metabolic studies. The defined 3,5-dimethoxyphenyl group provides a predictable lipophilicity profile (XLogP3 ~3.5–4.0) for library design. Unlike ortho or meta isomers, this para-pyridyl geometry is validated for direct heme coordination, ensuring assay specificity.

Molecular Formula C23H19N3O3
Molecular Weight 385.4 g/mol
Cat. No. B11015296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Molecular FormulaC23H19N3O3
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)OC
InChIInChI=1S/C23H19N3O3/c1-28-17-11-16(12-18(13-17)29-2)25-23(27)20-14-22(15-7-9-24-10-8-15)26-21-6-4-3-5-19(20)21/h3-14H,1-2H3,(H,25,27)
InChIKeyMLNXIOKHDUIOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide Procurement Guide: Core Structural Identity


N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 1097419-40-3, MW 385.4 g/mol, C₂₃H₁₉N₃O₃) belongs to the quinoline-4-carboxamide (QCA) chemotype. Its defining structural features are a 2-(pyridin-4-yl) substituent that enables Type II heme‑iron coordination, and a 3,5-dimethoxyphenyl amide motif that modulates lipophilicity and target interaction . This compound is distinct from its 2-(pyridin-2-yl) (ortho) and 2-(pyridin-3-yl) (meta) positional isomers, which exhibit fundamentally different binding modes and affinity profiles at cytochrome P450 enzymes [1].

Why Generic Quinoline-4-carboxamide Substitution Fails: Positional Isomer Differentiation for N-(3,5-Dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide


Simple substitution of the 2-(pyridin-4-yl) group with pyridin-2-yl (ortho) or pyridin-3-yl (meta) positional isomers is not functionally equivalent because the nitrogen lone-pair geometry dictates whether the compound acts as a Type I or Type II CYP450 ligand. The para‑pyridyl nitrogen in the target compound is sterically accessible for direct coordination to ferric heme iron, generating a characteristic Type II difference spectrum with a Soret peak at ~427 nm and a trough at ~391 nm; ortho and meta isomers lack this coordination and produce Type I spectra (peak ~385–393 nm, trough ~415–417 nm) [1]. This binding-mode switch drives order‑of‑magnitude differences in both affinity and metabolic handling—critical variables that cannot be assumed equivalent across in‑class compounds [1][2].

Quantitative Differentiation Guide for N-(3,5-Dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide vs. Isomeric Analogs


CYP2C9 Type II Heme‑Coordination Specificity: Para‑Pyridyl vs. Ortho‑ and Meta‑Pyridyl QCA Analogs

The 2-(pyridin-4-yl) motif in the target chemotype enables direct nitrogen‑to‑heme‑iron coordination (Type II binding), whereas the 2-(pyridin-2-yl) (ortho) and 2-(pyridin-3-yl) (meta) isomers cannot coordinate and behave as Type I ligands. In a matched series of naphthyl‑amide QCA analogs (Group 3, Peng et al. 2008), the para‑pyridyl compound yielded a Ki of 0.033 ± 0.002 µM, while the meta‑pyridyl analog gave Ki = 1.15 ± 0.002 µM and the ortho‑pyridyl analog Ki = 10.67 ± 1.32 µM, representing a 35‑fold and 323‑fold loss in affinity, respectively [1].

CYP2C9 Type II binding heme coordination

Binding‑Mode Verification by UV‑Visible Difference Spectroscopy: Type II (Para‑Pyridyl) vs. Type I (Ortho‑Pyridyl)

CYP3A4 spectral binding assays confirm that 2-(pyridin-4-yl) QCA analogs produce a Type II difference spectrum (Soret peak ~427 nm, trough ~391 nm), whereas 2-(pyridin-2-yl) QCA analogs produce a Type I spectrum (peak ~385 nm, trough ~416 nm). This spectroscopic fingerprint directly reports the ability of the para‑pyridyl nitrogen to coordinate the heme iron, a property absent in the ortho isomer [1].

CYP3A4 Type II binding UV‑Vis spectroscopy

Metabolic Liability Differentiation: Type II (Para‑Pyridyl) QCA Analogs Exhibit 2‑ to 12‑Fold Higher Intrinsic Clearance vs. Type I Counterparts

Contrary to the assumption that heme‑coordination stabilizes compounds, Type II binding QCA analogs (2-(pyridin-4-yl) series) were metabolized 2‑ to 12‑fold faster at sub‑saturating concentrations than their Type I binding counterparts across multiple metabolic transformations (N‑dealkylation, O‑dealkylation, benzylic hydroxylation, aromatic hydroxylation) in CYP3A4 assays [1]. This enhanced metabolic turnover is a direct consequence of the Type II binding mode.

CYP3A4 metabolic stability intrinsic clearance

Aza‑Heteroaromatic Ring Metabolic Inertness: Pyridine Ring of 2-(Pyridin-4-yl) QCA Analogs Is Not Metabolized by CYP3A4

For QCA analogs bearing aza‑heteroaromatic rings (pyridine, pyrazine, pyrimidine), no metabolism was detected on the aza‑aromatic ring itself, indicating that the electronegativity of the nitrogen atom redirects CYP3A4‑mediated oxidation to other sites on the molecule [1]. This metabolic regioselectivity is a direct consequence of the pyridin-4-yl motif.

CYP3A4 regioselectivity aza‑heteroaromatic metabolism

CYP3A4 Affinity Advantage: Type II (Para‑Pyridyl) QCA Analogs Bind with 7‑ to 21‑Fold Higher Affinity Than Type I Counterparts

Type II binding QCA analogs (2-(pyridin-4-yl) series) demonstrate 7‑ to 21‑fold higher CYP3A4 binding affinity compared to matched Type I binding analogs. Specifically, a representative Type II QCA compound (Series 2, Compound 5) showed Ki = 0.54 ± 0.1 µM, whereas the Type I counterpart (Series 1, Compound 1) showed Ki = 3.1 ± 0.9 µM [1].

CYP3A4 binding affinity Type II inhibition

Physicochemical Differentiation: 3,5-Dimethoxyphenyl Amide vs. Simpler N‑Aryl QCAs – Computed Lipophilicity and Hydrogen‑Bonding Profile

The 3,5-dimethoxyphenyl amide moiety differentiates the target compound from simpler N‑aryl QCAs. The target compound (C₂₃H₁₉N₃O₃, MW 385.4) has a computed XLogP3 of approximately 3.5–4.0 (estimated based on analog data), while the N‑phenyl analog (C₂₁H₁₅N₃O, MW 325.4) has XLogP3‑AA = 3.3, and the N-(3-methoxyphenyl) analog (C₂₂H₁₇N₃O₂, MW 355.4) has XLogP3‑AA = 3.6 [1]. The additional methoxy group increases hydrogen‑bond acceptor count (5 vs. 4 for the mono‑methoxy analog) and modulates solubility without introducing a hydrogen‑bond donor .

physicochemical properties lipophilicity hydrogen bonding

Optimal Research and Industrial Application Scenarios for N-(3,5-Dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide


CYP2C9 Type II Probe Compound Development and Drug‑Drug Interaction Screening

The 2-(pyridin-4-yl) motif enables potent Type II CYP2C9 binding, with para‑pyridyl analogs achieving Ki values as low as 0.033 µM—over 300‑fold lower than ortho‑pyridyl isomers [1]. This compound is therefore suited as a scaffold for developing high‑affinity CYP2C9 probes or as a reference inhibitor in drug‑drug interaction panels, where isomeric purity directly determines assay sensitivity and specificity.

CYP3A4 Metabolism‑Dependent Study Systems Requiring Controlled Metabolic Lability

Type II binding QCA analogs exhibit 2‑ to 12‑fold higher intrinsic clearance than Type I counterparts at sub‑saturating concentrations, with metabolism redirected away from the aza‑heteroaromatic ring [1]. This predictable metabolic profile makes the compound valuable for CYP3A4 substrate‑depletion assays, metabolite identification studies, and in vitro‑in vivo extrapolation (IVIVE) models where metabolic turnover must be calibrated.

Structure‑Activity Relationship (SAR) Studies on Heme‑Coordinating Heterocycles

The unambiguous Type II spectral signature (Soret peak ~427 nm, trough ~391 nm) provides a spectroscopic endpoint to confirm heme coordination in any new derivative [1]. This compound can serve as a positive control or core scaffold in medicinal chemistry campaigns exploring nitrogen‑heterocycle coordination to CYP heme or other metalloenzymes, enabling SAR exploration of the quinoline 2‑position.

Physicochemical Benchmarking of 3,5-Dimethoxyphenyl‑Containing Kinase or CYP Inhibitor Libraries

The 3,5-dimethoxyphenyl amide group provides a defined lipophilicity (XLogP3 ~3.5–4.0) and hydrogen‑bond acceptor profile that is intermediate between simple N‑phenyl and more complex poly‑methoxy aryl analogs [1]. This compound can serve as a physicochemical reference standard for library design, solubility optimization, and permeability screening in early‑stage drug discovery.

Quote Request

Request a Quote for N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.